molecular formula C7H9BrN2O B1327034 (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde CAS No. 1171626-73-5

(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde

Cat. No.: B1327034
CAS No.: 1171626-73-5
M. Wt: 217.06 g/mol
InChI Key: MEXYAEURZVCYGA-UHFFFAOYSA-N
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Description

(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde is a chemical compound with the molecular formula C7H9BrN2O and a molecular weight of 217.06 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with bromine and methyl groups, along with an acetaldehyde functional group. It is primarily used in research settings, particularly in the fields of organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde typically involves the reaction of 4-bromo-3,5-dimethylpyrazole with an appropriate aldehyde precursor under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the pyrazole derivative is reacted with an aldehyde in the presence of a palladium catalyst and a suitable base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid.

    Reduction: (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde is largely dependent on its interactions with biological targets. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The presence of the bromine atom and the aldehyde group can further influence the compound’s reactivity and binding affinity. Specific pathways and molecular targets would vary based on the context of its use, such as in antimicrobial or antiproliferative studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde is unique due to the combination of its pyrazole ring, bromine substitution, and aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research applications.

Properties

IUPAC Name

2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-5-7(8)6(2)10(9-5)3-4-11/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXYAEURZVCYGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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